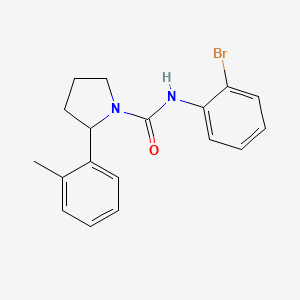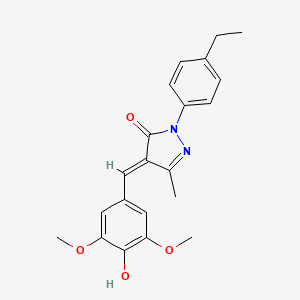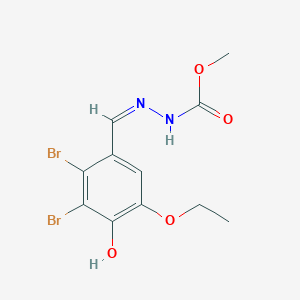
N-(2-bromophenyl)-2-(2-methylphenyl)-1-pyrrolidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-bromophenyl)-2-(2-methylphenyl)-1-pyrrolidinecarboxamide, also known as Brorphine, is a novel synthetic opioid that has gained attention in recent years due to its potential as a painkiller and its abuse potential. Brorphine is a derivative of the opioid agonist, fentanyl, and has been shown to have a higher potency than morphine.
Wirkmechanismus
N-(2-bromophenyl)-2-(2-methylphenyl)-1-pyrrolidinecarboxamide acts as an agonist at the mu-opioid receptor, which is responsible for mediating the effects of opioids on pain perception, reward, and addiction. Like other opioids, this compound produces its effects by binding to the mu-opioid receptor and activating downstream signaling pathways.
Biochemical and Physiological Effects
This compound produces a range of biochemical and physiological effects, including pain relief, sedation, respiratory depression, and euphoria. These effects are mediated by the activation of the mu-opioid receptor and the subsequent modulation of neurotransmitter release in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-bromophenyl)-2-(2-methylphenyl)-1-pyrrolidinecarboxamide has several advantages for lab experiments, including its high potency, selectivity for the mu-opioid receptor, and low risk of respiratory depression. However, this compound also has some limitations, including its potential for abuse and its limited availability.
Zukünftige Richtungen
There are several future directions for research on N-(2-bromophenyl)-2-(2-methylphenyl)-1-pyrrolidinecarboxamide, including the development of new synthetic opioids with improved safety and efficacy profiles, the investigation of the molecular mechanisms underlying its effects, and the exploration of its potential as a treatment for opioid addiction. Additionally, research is needed to better understand the risks associated with this compound use, including the potential for overdose and addiction.
Conclusion
In conclusion, this compound is a novel synthetic opioid that has gained attention in recent years due to its potential as a painkiller and its abuse potential. While this compound has several advantages for lab experiments, including its high potency and selectivity for the mu-opioid receptor, it also has some limitations, including its potential for abuse and limited availability. Further research is needed to fully understand the risks and benefits associated with this compound use and to develop new synthetic opioids with improved safety and efficacy profiles.
Synthesemethoden
The synthesis method for N-(2-bromophenyl)-2-(2-methylphenyl)-1-pyrrolidinecarboxamide involves the reaction of 2-bromobenzoyl chloride with 2-methylphenylmagnesium bromide to form N-(2-bromophenyl)-2-(2-methylphenyl)acetamide. This intermediate is then reacted with pyrrolidine and trifluoroacetic acid to form this compound.
Wissenschaftliche Forschungsanwendungen
N-(2-bromophenyl)-2-(2-methylphenyl)-1-pyrrolidinecarboxamide has been the subject of several scientific studies, with researchers investigating its potential as a painkiller and its abuse potential. One study found that this compound was more potent than morphine in relieving pain in rats, with a lower risk of respiratory depression. Another study found that this compound was less reinforcing than fentanyl in rats, suggesting a lower potential for abuse.
Eigenschaften
IUPAC Name |
N-(2-bromophenyl)-2-(2-methylphenyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN2O/c1-13-7-2-3-8-14(13)17-11-6-12-21(17)18(22)20-16-10-5-4-9-15(16)19/h2-5,7-10,17H,6,11-12H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHPAXNGHXLRKMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CCCN2C(=O)NC3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N,N-dimethyl-1-[(5-{[(2-methyl-1,3-benzothiazol-5-yl)oxy]methyl}-3-isoxazolyl)carbonyl]-3-pyrrolidinamine](/img/structure/B6139863.png)
![3-(4-fluorophenyl)-2,5-dimethyl-N-(3-methylbutyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6139879.png)
![N'-{[3-(2-furyl)-1-phenyl-1H-pyrazol-4-yl]methylene}benzenesulfonohydrazide](/img/structure/B6139884.png)


![5-(1-{[1-(2-fluorophenyl)-1H-pyrazol-4-yl]methyl}-2-pyrrolidinyl)-2-thiophenecarboxamide](/img/structure/B6139906.png)
![2-methoxy-6-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol](/img/structure/B6139911.png)

![2-(2-{3-[benzyl(methyl)amino]-1-piperidinyl}-2-oxoethyl)-4-methyl-1(2H)-phthalazinone](/img/structure/B6139917.png)
![3-chloro-2-[(4-methyl-1-piperazinyl)carbonyl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B6139919.png)
![ethyl 1-{5-[(dimethylamino)methyl]-2-furoyl}-3-(2-phenoxyethyl)-3-piperidinecarboxylate](/img/structure/B6139929.png)
